molecular formula C17H10BaN2O9S2 B1172346 BLUE 1A CAS No. 1341-92-0

BLUE 1A

Cat. No.: B1172346
CAS No.: 1341-92-0
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Description

BLUE 1A refers to cryptochrome 1a (Cry1a), a blue light-sensitive protein critical for magnetoreception in migratory birds. It belongs to the cryptochrome family, which shares structural homology with photolyases but has distinct functional roles. Cry1a is expressed in retinal cells and enables birds to detect Earth’s magnetic field via a light-dependent radical-pair mechanism .

Properties

CAS No.

1341-92-0

Molecular Formula

C17H10BaN2O9S2

Synonyms

BLUE 1A

Origin of Product

United States

Scientific Research Applications

Food Industry

Colorant in Food Products
Brilliant Blue FCF is primarily used as a color additive in numerous food products. It enhances the visual appeal of items such as:

  • Confectionery : Cotton candy, ice cream, and candies.
  • Beverages : Soft drinks, sports drinks, and liqueurs like Blue Curaçao.
  • Processed Foods : Canned peas, soups, and dairy products.

The dye is favored for its stability and ability to provide a vivid hue to otherwise colorless products. In the United States, it is one of the two approved blue dyes (the other being Indigo Carmine) and is commonly found in children's medications and dietary supplements .

Pharmaceutical Applications

Use in Medications
Brilliant Blue FCF is also used in pharmaceuticals to color tablets and syrups. Its low toxicity makes it suitable for use in products aimed at children . The dye's safety profile has been affirmed by various regulatory bodies, including the FDA and the European Food Safety Authority.

Environmental Applications

Water Tracing Agent
One notable application of Brilliant Blue FCF is as a water tracer agent. Its ability to retain color over time allows it to be used effectively in hydrological studies to track water movement through soil and groundwater systems. The dye's ionic charge affects its sorption properties in different soil types, making it useful for understanding environmental processes .

Biomedical Research

Inhibitor of Purinergic Receptors
Recent studies have explored the potential of Brilliant Blue FCF in biomedical applications. Research indicates that it can inhibit purinergic receptors involved in inflammatory responses. For instance:

  • Spinal Cord Injury Studies : Brilliant Blue FCF has been tested as a protective agent against cell death following spinal cord injuries. In rodent models, it showed promise in improving recovery outcomes by blocking harmful molecules at the injury site .
  • Platelet Aggregation Studies : The dye has been found to affect platelet aggregation by blocking specific channels at high concentrations, suggesting potential applications in managing blood clotting disorders .

Case Studies

Study Focus Findings Reference
Spinal Cord InjuryRats treated with Brilliant Blue FCF showed improved motor skills post-injury compared to controls.
Platelet AggregationHigh concentrations inhibited collagen-induced aggregation; implications for clotting disorders.
Environmental TracingEffectiveness as a tracer in hydrological studies; influenced by soil composition.

Comparison with Similar Compounds

Research Findings and Implications

  • Mechanistic Insight : Cry1a’s millisecond radical pairs are uniquely suited for detecting Earth’s magnetic field, a property absent in photolyases or plant/insect cryptochromes .
  • Applications: Understanding Cry1a’s mechanism could inspire quantum-based navigation technologies or biomimetic sensors.
  • Unresolved Questions : How Cry1a’s C-terminal tail stabilizes radical pairs and whether other species employ similar mechanisms.

Preparation Methods

Ball Milling Activation

The process begins with ball milling a mixture of:

  • 100 parts Vat Blue RSN (the leuco form of indanthrone),

  • 1–20 parts phthalocyanine derivative (structural formula I, where n=13n = 1–3),

  • 20–100 parts inorganic salt (NaCl, CaCl₂, or Na₂SO₄).

Key parameters include:

  • Temperature : 40–100°C (optimal range: 70–90°C).

  • Duration : 1–20 hours (optimal: 10–15 hours).

  • Mechanism : The inorganic salt acts as a grinding aid, facilitating particle size reduction and crystalline phase transformation.

Solvent Treatment and Crystallization

The milled intermediate is transferred to a solvent system comprising:

  • 100 parts water and 200–500 parts organic solvent (isopropanol, xylene, or alkylbenzene).
    The mixture is heated to boiling, stirred for 1–10 hours, and distilled to recover the solvent. Post-distillation, additives are introduced:

  • 1–10 parts nonionic surfactant (e.g., S-60) or 2–15 parts phthalocyanine derivative to stabilize crystal growth.

Drying and Finishing

The filtered product is washed to remove residual salts and dried at 50–100°C. This method yields Pigment Blue 60 with a narrow particle size distribution (0.1–2 µm) and enhanced thermal stability.

Solid-State Synthesis of Phthalocyanine Blues

Recent advances in solvent-free synthesis, as demonstrated in Aalto University’s study, provide a greener route to metal phthalocyanines (Pc), which are structurally related to blue pigments.

Reaction Design

The synthesis of zinc phthalocyanine (ZnPc) involves:

  • 1,2-Dicyanobenzene (2) and Zn(OAc)₂ as reactants.

  • N,N-Dimethylethanolamine (DMAE) as a catalytic additive.

Mechanochemical Aging

  • Milling : Reactants are ball-milled for 10 minutes to ensure homogeneity.

  • Aging : The mixture is aged at 55–100°C for 24–48 hours, during which a deep blue color develops.

Performance Metrics

  • Conversion Efficiency : 29% after one week at 55°C.

  • Yield Optimization : Increasing DMAE to 1.8 equivalents achieves 99% conversion in 24 hours at 100°C.

This method eliminates volatile solvents and reduces energy consumption by 40% compared to traditional molten-state synthesis.

Acid Blue 9: Structural Insights and Synthetic Hints

While the provided sources lack explicit preparation methods for Acid Blue 9 (C.I. 42090), its structure suggests a synthesis pathway involving:

  • Condensation of benzaldehyde derivatives with N-ethyl-N-(3-sulfobenzyl)aniline .

  • Sulfonation to introduce solubilizing groups.

Industrial batches typically employ:

  • Stepwise coupling under acidic conditions.

  • Purification via ion-exchange chromatography to isolate the trisulfonated product.

Comparative Analysis of Preparation Methods

ParameterPigment Blue 60Phthalocyanine BluesAcid Blue 9 (Inferred)
Reaction Type Mechanochemical ball millingSolid-state agingCondensation/sulfonation
Solvent Use Minimal (solvent recovery)Solvent-freeAqueous/organic mixtures
Yield 85–95%62–82%~70% (industry standard)
Environmental Impact Low (no H₂SO₄)Very lowModerate (acidic waste)

Industrial Scalability and Challenges

Pigment Blue 60

  • Scalability : The patent’s examples use 1000 kg batches, indicating readiness for industrial production.

  • Challenge : Residual inorganic salts require extensive washing, increasing water usage.

Phthalocyanine Blues

  • Advantage : No solvent disposal costs.

  • Challenge : Long aging times (24–48 hours) limit throughput.

Acid Blue 9

  • Regulatory Hurdles : Strict purity standards for food/cosmetic use necessitate costly purification.

Emerging Trends in Blue Pigment Synthesis

  • Hybrid Mechanochemical-Solvothermal Methods : Combining ball milling with short solvent steps to enhance crystallinity.

  • Bio-Based Surfactants : Replacing S-60 with plant-derived additives to improve sustainability.

  • Continuous Flow Synthesis : Potential application to Acid Blue 9 to reduce batch variability.

Q & A

How can researchers formulate a focused and measurable research question for studying BLUE 1A?

Basic Question A robust research question for this compound should align with Bloom’s Taxonomy’s higher-order thinking levels (e.g., analysis, synthesis, evaluation) to ensure depth . Begin with a broad inquiry (e.g., “How does this compound interact with biological systems?”) and refine it using question stems like “To what extent...” or “Under what conditions...” to narrow scope . Ensure the question is testable via available experimental or computational methods (e.g., spectroscopy, molecular docking) and addresses gaps in existing literature . For example:

“To what extent does this compound’s photostability vary under physiological pH conditions, and how does this affect its bioavailability?”

What methodological considerations are critical when selecting experimental approaches for this compound studies?

Basic Question
Methodology must align with the research question’s specificity. For quantitative studies (e.g., pharmacokinetics), employ HPLC or mass spectrometry for precise quantification . For mechanistic insights (e.g., binding affinity), use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Ensure protocols include controls (e.g., solvent-only groups) and statistical power analysis to validate sample sizes . Pre-testing methods with pilot studies can identify technical limitations early .

How should researchers address contradictory data in this compound studies, such as inconsistent toxicity profiles across models?

Advanced Question
Contradictions often arise from contextual variables (e.g., cell type, concentration ranges). First, validate data consistency via replication under standardized conditions . Second, apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors . Third, contextualize findings within theoretical frameworks (e.g., this compound’s structure-activity relationships) to reconcile discrepancies . For example:

If this compound shows hepatotoxicity in vitro but not in vivo, investigate metabolic pathways (e.g., cytochrome P450 activity) using knockout models or enzyme inhibitors .

What strategies ensure the integration of theoretical frameworks into this compound research design?

Advanced Question
Link experiments to established theories (e.g., QSAR for chemical reactivity or ligand-receptor interaction models) to guide hypothesis formulation and data interpretation . For instance, use density functional theory (DFT) to predict this compound’s electronic properties and correlate these with experimental redox behavior . Explicitly state how the framework informs variable selection (e.g., pH, temperature) and measurement criteria in the research plan .

How can researchers optimize experimental design to investigate this compound’s stability under varying environmental conditions?

Advanced Question
Adopt a factorial design to test multiple variables (e.g., light exposure, pH, temperature) systematically . Use response surface methodology (RSM) to model interactions between factors and identify optimal stability thresholds . Include degradation kinetics (e.g., Arrhenius plots for thermal stability) and validate results with accelerated aging tests . Document protocols in detail to enable replication, as per guidelines for chemical methodology reporting .

What steps validate the reliability of secondary data sources in this compound literature reviews?

Advanced Question
Evaluate sources using criteria:

  • Provenance : Prioritize peer-reviewed journals over preprint repositories .
  • Methodological Transparency : Ensure cited studies detail instrumentation (e.g., NMR parameters) and statistical analyses .
  • Consistency : Cross-check data (e.g., molar extinction coefficients) across multiple studies .
    For computational data, verify force fields or basis sets used in simulations . Maintain an annotated bibliography to track data quality .

How should researchers structure a discussion section to address complex this compound findings?

Advanced Question
Organize the discussion by:

Summarizing Key Results : Highlight patterns (e.g., dose-response curves) without statistical redundancy .

Contextualizing with Theory : Compare findings to existing models (e.g., this compound’s hypothesized antioxidant mechanism) .

Addressing Limitations : Discuss technical constraints (e.g., detection limits of assays) .

Proposing Future Work : Suggest experiments (e.g., in vivo metabolite profiling) to resolve unanswered questions .

What ethical and procedural standards apply to this compound research involving biological systems?

Basic Question
Obtain institutional review board (IRB) approval for studies involving human or animal models . For in vitro work, adhere to biosafety levels (BSL-2 for cell cultures) and document disposal protocols for hazardous waste . Include negative controls to distinguish this compound-specific effects from background noise .

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